Methyl chlorosulfonate

Catalog No.
S1491315
CAS No.
812-01-1
M.F
CH3ClO3S
M. Wt
130.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl chlorosulfonate

CAS Number

812-01-1

Product Name

Methyl chlorosulfonate

IUPAC Name

chlorosulfonyloxymethane

Molecular Formula

CH3ClO3S

Molecular Weight

130.55 g/mol

InChI

InChI=1S/CH3ClO3S/c1-5-6(2,3)4/h1H3

InChI Key

KNVLCWQKYHCADB-UHFFFAOYSA-N

SMILES

COS(=O)(=O)Cl

Synonyms

Methyl Chlorosulfate; Methyl Chlorosulfonate

Canonical SMILES

COS(=O)(=O)Cl

Methyl chlorosulfonate (CAS 812-01-1) is a highly reactive, dual-functional organosulfur reagent utilized extensively in advanced organic synthesis . As the methyl ester of chlorosulfonic acid, it presents a specific structural motif that allows it to function both as a potent methylating agent and a specialized chlorosulfonylating agent . It is a colorless to pale-yellow liquid with a boiling point of approximately 132 °C. In industrial and laboratory procurement, it is primarily sourced for its ability to introduce methyl or chlorosulfonyl groups with distinct regioselectivity compared to standard alkyl halides or dialkyl sulfates . Furthermore, its capacity to activate dimethyl sulfoxide (DMSO) at low temperatures has established it as a critical precursor for modified, metal-free oxidation protocols.

Substituting methyl chlorosulfonate with common methylating agents like dimethyl sulfate (DMS) fundamentally alters the reaction trajectory, as DMS lacks the chlorosulfate functional group required for divergent nucleophilic attack pathways . Furthermore, attempting to replace it with unesterified chlorosulfonic acid for sulfonation subjects the reaction matrix to highly acidic, corrosive conditions that degrade sensitive functional groups, whereas methyl chlorosulfonate allows for transformations under essentially neutral conditions[1]. In oxidation workflows, replacing it with standard oxalyl chloride fails to replicate the specific (DMSO)x·SO3 active complex, which can be crucial for optimizing yields and avoiding byproducts in sensitive alcohol oxidations[2].

Divergent Functionalization Capability vs. Dimethyl Sulfate

Unlike dimethyl sulfate (DMS), which functions exclusively as an electrophilic methyl source, methyl chlorosulfonate offers dual reactivity . Depending on the nucleophile and reaction conditions, it acts as a strong electrophile playing a crucial role as a chlorosulfonation reagent, while also retaining the capacity for methylation . This allows buyers to consolidate reagent sourcing for complex synthetic pathways where both functionalizations are sequentially required.

Evidence DimensionReactive site availability
Target Compound DataDual electrophilic sites (-CH3 and -SO2Cl)
Comparator Or BaselineDimethyl sulfate (DMS) (Single electrophilic site, -CH3 only)
Quantified DifferenceEnables both methylation and chlorosulfonation from a single reagent platform.
ConditionsNucleophilic substitution conditions

Procurement can source a single versatile reagent for divergent synthetic pathways rather than purchasing separate alkylating and sulfonylating agents.

Neutral-Condition Sulfonation for Acid-Sensitive Molecules vs. Chlorosulfonic Acid

Traditional chlorosulfonation relies on chlorosulfonic acid, which generates highly acidic and corrosive environments that degrade complex or acid-sensitive substrates [1]. Methyl chlorosulfonate acts as a specialized methylsulfonating reagent that can operate under essentially neutral conditions [1]. For example, it reacts with camphor to yield camphor-3-methyl sulfonate without the severe degradation typically observed with free chlorosulfonic acid [1].

Evidence DimensionReaction pH profile and substrate stability
Target Compound DataProceeds under essentially neutral conditions
Comparator Or BaselineChlorosulfonic acid (Highly acidic, corrosive conditions)
Quantified DifferencePrevents acid-catalyzed degradation of sensitive cyclic substrates like camphor.
ConditionsMethylsulfonation of camphor

Essential for the late-stage functionalization of complex APIs or natural products where strongly acidic conditions would destroy the molecular framework.

High-Yield Swern-Type Oxidation Activation vs. Oxalyl Chloride

In Swern-type oxidations, activating DMSO is typically achieved using oxalyl chloride. However, methyl chlorosulfonate reacts with DMSO at -78 °C to form a distinct suite of (DMSO)x·SO3 complexes (where x = 1 to 3) [1]. This activated complex efficiently oxidizes primary and secondary alcohols to their corresponding aldehydes or ketones in excellent yields, without the need for transition metal catalysts or harsh acidic/basic additives [1].

Evidence DimensionOxidant complex formation
Target Compound DataForms (DMSO)x·SO3 active complex for high-yield oxidation
Comparator Or BaselineOxalyl chloride (Forms standard chlorosulfonium intermediate)
Quantified DifferenceProvides a metal-free, highly efficient alternative activation pathway for DMSO-mediated oxidations.
ConditionsReaction with DMSO at -78 °C, followed by alcohol and triethylamine

Offers process chemists an alternative, high-yielding oxidation protocol when standard Swern conditions result in poor selectivity or challenging byproducts.

Synthesis of Complex Sulfonamides and Sulfonates

Methyl chlorosulfonate is heavily utilized in the pharmaceutical and agrochemical sectors to introduce sulfonyl groups into organic molecules . Its ability to act as a strong electrophile in chlorosulfonation makes it a critical building block for sulfonamide-based antibiotics and advanced materials .

Metal-Free Oxidation of Benzylic and Aliphatic Alcohols

For laboratories scaling up the oxidation of primary and secondary alcohols, the combination of methyl chlorosulfonate and DMSO provides a robust, metal-free alternative to heavy-metal oxidants or traditional Swern reagents, often resulting in excellent yields and simplified purification [1].

Selective Alkylation in Advanced API Synthesis

In scenarios where dimethyl sulfate is either too unselective or presents specific byproduct clearance issues, methyl chlorosulfonate serves as a potent alternative methylating agent under controlled conditions, leveraging its distinct leaving group kinetics .

XLogP3

0.4

Boiling Point

134.0 °C

Melting Point

-70.0 °C

Other CAS

812-01-1

Wikipedia

Methyl chlorosulfate

Dates

Last modified: 08-15-2023

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